(2E)-4-(dimethylamino)-N-{[1-(ethanesulfonyl)pyrrolidin-2-yl]methyl}but-2-enamide
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Overview
Description
(2E)-4-(dimethylamino)-N-{[1-(ethanesulfonyl)pyrrolidin-2-yl]methyl}but-2-enamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dimethylamino group, an ethylsulfonyl-substituted pyrrolidine ring, and a but-2-enamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-4-(dimethylamino)-N-{[1-(ethanesulfonyl)pyrrolidin-2-yl]methyl}but-2-enamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via a sulfonylation reaction using ethylsulfonyl chloride and a suitable base.
Formation of the But-2-enamide Moiety: The but-2-enamide moiety can be synthesized through a condensation reaction between an appropriate aldehyde and an amine, followed by dehydration.
Coupling of the Dimethylamino Group: The final step involves the coupling of the dimethylamino group to the but-2-enamide moiety using a suitable coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
(2E)-4-(dimethylamino)-N-{[1-(ethanesulfonyl)pyrrolidin-2-yl]methyl}but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group or the ethylsulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
(2E)-4-(dimethylamino)-N-{[1-(ethanesulfonyl)pyrrolidin-2-yl]methyl}but-2-enamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (2E)-4-(dimethylamino)-N-{[1-(ethanesulfonyl)pyrrolidin-2-yl]methyl}but-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: An organic compound with a similar structural motif but different functional groups.
4-Iodobenzoic acid: Another compound with a similar aromatic structure but different substituents.
Uniqueness
(2E)-4-(dimethylamino)-N-{[1-(ethanesulfonyl)pyrrolidin-2-yl]methyl}but-2-enamide is unique due to its combination of a dimethylamino group, an ethylsulfonyl-substituted pyrrolidine ring, and a but-2-enamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
(E)-4-(dimethylamino)-N-[(1-ethylsulfonylpyrrolidin-2-yl)methyl]but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O3S/c1-4-20(18,19)16-10-5-7-12(16)11-14-13(17)8-6-9-15(2)3/h6,8,12H,4-5,7,9-11H2,1-3H3,(H,14,17)/b8-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPFVQMUWDGGSM-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC1CNC(=O)C=CCN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)N1CCCC1CNC(=O)/C=C/CN(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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